molecular formula C16H15BrFNO3 B11481398 N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11481398
M. Wt: 368.20 g/mol
InChI Key: YDXFANZMKWQYPP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic core structure. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The resulting intermediate can then be further functionalized to introduce the bromo and fluoro substituents on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Photochemistry can also be employed to access new building blocks via [2 + 2] cycloaddition .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one
  • 1-(2-bromo-5-fluorophenyl)-2-pyrrolidinone
  • 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile

Uniqueness

N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific bicyclic structure and the presence of both bromo and fluoro substituents. This combination of features can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H15BrFNO3

Molecular Weight

368.20 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H15BrFNO3/c1-15(2)9-5-6-16(15,13(21)12(9)20)14(22)19-11-4-3-8(18)7-10(11)17/h3-4,7,9H,5-6H2,1-2H3,(H,19,22)

InChI Key

YDXFANZMKWQYPP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=C(C=C(C=C3)F)Br)C

Origin of Product

United States

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